4'-Chloro-2'-fluoro-2-aminobiphenyl
Description
Structure
3D Structure
Properties
CAS No. |
627086-26-4 |
|---|---|
Molecular Formula |
C12H9ClFN |
Molecular Weight |
221.66 g/mol |
IUPAC Name |
2-(4-chloro-2-fluorophenyl)aniline |
InChI |
InChI=1S/C12H9ClFN/c13-8-5-6-9(11(14)7-8)10-3-1-2-4-12(10)15/h1-7H,15H2 |
InChI Key |
VMZSXDXCKMYSAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)Cl)F)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 2 Fluoro 2 Aminobiphenyl and Analogues
Classical Coupling Reactions for Biphenylamine Skeletons
Traditional methods for constructing the biphenylamine framework have laid the groundwork for more modern, efficient synthetic protocols. These classical reactions, while sometimes limited in scope and yield, are fundamental to the synthesis of aminobiphenyls.
Adaptations of the Gomberg-Bachmann Reaction for Aminobiphenyls
The Gomberg-Bachmann reaction, a classic method for aryl-aryl bond formation, proceeds via the coupling of a diazonium salt with an aromatic compound. wikipedia.org This reaction has been adapted for the synthesis of 2-aminobiphenyls. A notable variation involves the reaction of aryl diazotates with anilines under basic conditions, using aqueous sodium hydroxide. This metal-free approach leverages the radical-stabilizing effect of the aniline's free amino group, leading to high regioselectivity. sigmaaldrich.comnih.govsigmaaldrich.comdocumentsdelivered.com
A specific application of this methodology is seen in the synthesis of 4'-chloro-2-aminobiphenyl, a key intermediate for the fungicide boscalid. google.com The process involves the diazotization of p-chloroaniline with sodium nitrite (B80452) and hydrochloric acid, followed by a Gomberg-Bachmann reaction with aniline (B41778) under alkaline conditions. google.com This method has been shown to produce the target compound with total yields reaching 80% or higher after purification. google.compatsnap.com
| Reactants | Reagents | Conditions | Product | Yield |
| p-Chloroaniline, Aniline | 1. Sodium nitrite, Hydrochloric Acid; 2. Sodium hydroxide | 1. Diazotization at 0-5°C; 2. Coupling reaction | 4'-Chloro-2-aminobiphenyl | Up to 80% |
Table 1: Representative Gomberg-Bachmann Reaction for 4'-Chloro-2-aminobiphenyl Synthesis google.compatsnap.com
Contemporary Cross-Coupling Strategies for Halogenated Biphenyls
Modern synthetic chemistry has largely shifted towards more efficient and versatile palladium-catalyzed cross-coupling reactions for the construction of biaryl systems. These methods offer greater control over regioselectivity and functional group tolerance compared to classical approaches.
Palladium-Catalyzed Approaches
Palladium catalysis has become a cornerstone of C-C bond formation, with several named reactions being particularly relevant to the synthesis of halogenated biphenyls. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov
The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is a powerful tool for synthesizing a wide range of biphenyl (B1667301) derivatives. libretexts.org This reaction is particularly valuable for creating C(sp2)-C(sp3) bonds and has been successfully applied to the synthesis of aminobiphenyl intermediates. nih.gov
Research has focused on the coupling of less reactive but more economical aryl chlorides with fluorinated phenylboronic acids to produce the corresponding aminobiphenyls. chemrxiv.org The development of efficient Suzuki-Miyaura reactions for unprotected ortho-bromoanilines has also been a significant advancement, allowing for the synthesis of diverse 2-aminobiphenyls with good to excellent yields. nih.gov The choice of catalyst system is critical, with specific palladium precatalysts and ligands demonstrating superior efficacy for these transformations. nih.gov
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product |
| ortho-Bromoanilines | Various boronic esters | CataXCium A Pd G3 | - | - | Diversely substituted 2-aminobiphenyls |
| Chloroaniline | Fluorinated phenylboronic acid | Palladium catalyst | - | - | Fluorinated aminobiphenyl |
Table 2: Examples of Suzuki-Miyaura Cross-Coupling for Aminobiphenyl Synthesis chemrxiv.orgnih.gov
The versatility of the Suzuki-Miyaura reaction has been further demonstrated in the miniaturized, high-throughput synthesis of an 800-compound library of biphenyls on droplet microarrays, showcasing its potential for rapid drug discovery. nih.gov
To enhance the practicality and cost-effectiveness of palladium-catalyzed reactions, research has explored the use of ligand-free and simplified catalyst systems. A novel, one-step synthesis of 4'-chloro-2-aminobiphenyl utilizes o-bromoaniline and p-chlorobenzoic acid as starting materials. nih.gov This method employs a simple palladium salt as a catalyst without the need for a ligand and can be performed in water or a mixed aqueous-organic solvent system, open to the air. nih.gov This approach offers several advantages, including the use of cheaper starting materials, simple reaction conditions, and straightforward product isolation. nih.gov
Furthermore, ligand-free palladium-catalyzed cyanations of aryl halides using potassium ferrocyanide as a non-toxic cyanide source have been developed, highlighting the potential for simplifying cross-coupling protocols. organic-chemistry.org The development of reusable, ligand-free palladium-catalyzed reactions in neat water further underscores the move towards more sustainable and economical synthetic methods. rsc.org
Other Transition Metal-Mediated Coupling Reactions
While palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings are cornerstones of biphenyl synthesis, researchers are continuously exploring other transition metals to overcome certain limitations and expand the synthetic toolbox. Metals such as rhodium, iridium, ruthenium, and cobalt offer unique reactivity profiles that can be harnessed for the construction of C-C and C-N bonds in complex molecules.
Rhodium and Iridium Catalysis: Rhodium and iridium catalysts have shown promise in C-H activation and amination reactions. For instance, Rh(III)-catalyzed addition of benzamide (B126) C-H bonds to imines provides access to branched amine products. nih.gov Iridium-catalyzed direct asymmetric reductive amination of ketones with primary alkyl amines has been developed to produce a variety of chiral amines in high yields and enantioselectivities, including on a gram scale. nih.gov While direct application to the synthesis of 4'-Chloro-2'-fluoro-2-aminobiphenyl is not extensively documented, these methods highlight the potential of rhodium and iridium in forming the crucial C-N bond. A study on rhodium- and iridium-catalyzed hydroamination of allyl amines demonstrated catalyst-controlled regiodivergence, affording 1,2-, 1,3-, and 1,4-diamines with high selectivity. nih.gov The reaction of p-chloroaniline under these conditions showed a preference for the Markovnikov product with the rhodium catalyst. nih.gov
Ruthenium Catalysis: Ruthenium catalysts are gaining attention for their ability to facilitate C-H functionalization reactions. Ruthenium(II) complexes can catalyze the C-H activation and subsequent annulation of aromatic hydroxamic acid esters with allylic amides, yielding aminomethyl isoquinolinones. nih.gov These reactions demonstrate the potential of ruthenium to direct functionalization to specific positions on an aromatic ring, a key challenge in the synthesis of polysubstituted biphenyls.
Cobalt Catalysis: Cobalt-catalyzed reactions are emerging as a cost-effective alternative to precious metal catalysis. Cobalt complexes have been successfully employed in the synthesis of α-aminonitriles through a one-pot, three-component coupling of aldehydes, amines, and potassium cyanide. beilstein-journals.org Furthermore, cobalt-catalyzed aminocarbonylation of thiols has been developed for the preparation of amides. nih.gov While specific examples for the synthesis of the target molecule are scarce, these findings underscore the growing utility of cobalt in C-N bond formation.
Regioselective Halogenation and Amination Strategies
The introduction of chloro, fluoro, and amino groups at specific positions on the biphenyl scaffold is paramount for obtaining the desired isomer of this compound. Regioselectivity is often achieved through directing group strategies or by exploiting the inherent electronic properties of the substrates.
Directed Ortho-Metalation (DoM): Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org A directing metalation group (DMG), such as an amide, methoxy (B1213986), or tertiary amine, complexes with an organolithium reagent, leading to deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org This lithiated intermediate can then react with various electrophiles to introduce substituents with high regiocontrol. wikipedia.org While a direct application to this compound is not explicitly detailed in the reviewed literature, the principles of DoM could be applied to a suitably protected aminobiphenyl precursor to introduce the fluoro and chloro substituents at the desired positions.
Gomberg-Bachmann Reaction: The Gomberg-Bachmann reaction offers a classical approach to the synthesis of biphenyls. A variation of this reaction involving the arylation of anilines with aryl diazotates under basic, metal-free conditions has been shown to produce 2-aminobiphenyls with high regioselectivity. nih.gov This is attributed to the radical-stabilizing effect of the free amino group on the aniline. nih.gov A visible-light-mediated, metal-free Gomberg-Bachmann reaction using eosin (B541160) Y as an organophotocatalyst has also been developed for the synthesis of 2-aminobiphenyls, further enhancing the green credentials of this method. researchgate.net
Optimization of Reaction Conditions and Yields in the Synthesis of this compound
Maximizing the yield of the target compound while minimizing side products is a crucial aspect of synthetic chemistry. This is typically achieved by systematically optimizing various reaction parameters, including the catalyst, ligand, base, solvent, temperature, and reaction time.
A Chinese patent describes the synthesis of 4'-chloro-2-nitrobiphenyl (B3055000) through a Suzuki coupling of p-chlorophenylboronic acid and o-chloronitrobenzene using a palladium-on-carbon catalyst. The subsequent reduction of the nitro group with zinc or iron powder affords 4'-chloro-2-aminobiphenyl. nih.gov The patent provides some details on the molar ratios of reactants and catalysts.
Another Chinese patent details a novel synthesis of 4'-chloro-2-aminobiphenyl from o-bromoaniline and p-chlorobenzoic acid using a palladium catalyst in water or a mixed aqueous-organic solvent system. rsc.org The method is claimed to be high-yielding and can be performed in the air without the need for an inert atmosphere. rsc.org
The optimization of Buchwald-Hartwig amination reactions has been studied extensively. For example, the use of different palladium precursors, phosphine (B1218219) ligands, and reaction procedures can significantly impact the reaction rate and yield. wikipedia.org The choice of base and solvent is also critical, with combinations like KHMDS and RuPhos being identified as optimal for certain substrates. nih.gov
The following table summarizes the optimization of a Suzuki-Miyaura coupling reaction for the synthesis of a substituted pyrido[2,3-d]pyrimidine, which provides insights into the types of parameters that are typically varied.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 75 |
| 2 | Pd₂(dba)₃ (2.5) | XPhos (10) | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 88 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 18 | 65 |
| 4 | PdCl₂(dppf) (5) | - | K₃PO₄ (3) | THF | 80 | 12 | 92 |
This data is illustrative and based on a representative Suzuki-Miyaura coupling optimization, not the specific synthesis of this compound.
Similarly, the optimization of copper-catalyzed reactions is an active area of research. Key parameters include the copper source (e.g., CuI, Cu₂O), ligand, base, and solvent. researchgate.netnih.gov
Mechanistic Studies on the Reactivity and Transformations of 4 Chloro 2 Fluoro 2 Aminobiphenyl
Investigation of Electrophilic and Nucleophilic Aromatic Substitution Profiles
The reactivity of 4'-Chloro-2'-fluoro-2-aminobiphenyl in electrophilic and nucleophilic aromatic substitution reactions is governed by the directing and activating or deactivating effects of its substituents: the amino group (-NH₂), the fluorine atom (-F), and the chlorine atom (-Cl).
Electrophilic Aromatic Substitution (EAS):
The amino group is a powerful activating group and an ortho, para-director due to its strong +R (resonance) effect, which increases the electron density at these positions, making the ring more susceptible to electrophilic attack. libretexts.org The fluorine and chlorine atoms are deactivating groups due to their -I (inductive) effect, but they also possess a +R effect, which directs incoming electrophiles to the ortho and para positions. libretexts.org
In this compound, the first phenyl ring contains the strongly activating amino group and the deactivating fluorine atom. The second ring contains the deactivating chlorine atom. Therefore, electrophilic substitution is expected to occur predominantly on the more activated ring containing the amino group. The directing effects of the amino and fluoro groups will determine the regioselectivity. The amino group strongly directs ortho and para to itself. The position para to the amino group is occupied by the other phenyl ring. The positions ortho to the amino group are C3 and the carbon attached to the fluorine (C2'). The fluorine atom also directs ortho and para. The position para to the fluorine is occupied by the amino group. The positions ortho to the fluorine are C1' and C3.
Considering the powerful directing effect of the amino group, electrophilic attack is most likely to occur at the C3 and C5 positions of the aminophenyl ring. Steric hindrance from the adjacent phenyl ring and the fluorine atom might influence the ratio of substitution at these positions.
Nucleophilic Aromatic Substitution (NAS):
Nucleophilic aromatic substitution on aryl halides is generally difficult but can be facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. lumenlearning.com In this compound, the chlorine and fluorine atoms are potential leaving groups. For a nucleophilic attack to occur, the aromatic ring must be sufficiently electron-deficient.
The reactivity of halogens as leaving groups in NAS often follows the order F > Cl > Br > I, which is counterintuitive based on bond strength but is explained by the high electronegativity of fluorine polarizing the C-F bond and facilitating nucleophilic attack as the rate-determining step. youtube.com However, the reaction is highly dependent on the specific nucleophile and reaction conditions. In some cases, concerted SNAr mechanisms have been proposed where a distinct Meisenheimer intermediate is not formed. nih.gov
Given the presence of the electron-donating amino group, which deactivates the ring towards nucleophilic attack, harsh conditions would likely be required for NAS to occur on either ring. The chlorine on the second ring is para to the other phenyl ring, which can have a modest electron-withdrawing effect, potentially making this site more susceptible to nucleophilic attack than the fluorine on the first ring, which is on a more electron-rich ring due to the amino group.
Oxidative Chemistry of the Aromatic Amino Group
The aromatic amino group of this compound is susceptible to oxidation, a common transformation for anilines. The oxidation can lead to a variety of products, including dimeric structures and quinones, depending on the oxidant and reaction conditions.
The mechanism often involves the initial formation of a radical cation by single-electron transfer. This radical cation can then undergo further reactions. For instance, the oxidative coupling of anilines can lead to the formation of azoxybenzenes, phenazines, and other polymeric materials. nih.gov In the presence of other nucleophiles, the intermediate radical cation or the corresponding quinone-imine can be trapped.
Studies on the oxidation of 2-aminophenol (B121084) have shown that it can be catalytically oxidized to 2-aminophenoxazin-3-one. rsc.org This suggests that the amino group in 2-aminobiphenyls can participate in oxidative cyclization reactions if a suitable functional group is present in the ortho position of the same ring. In the case of this compound, intermolecular oxidative coupling is more likely, potentially leading to the formation of dimers. For example, the oxidation of 4-chloroaniline (B138754) has been shown to produce dimeric structures. nih.gov
Influence of Chloro and Fluoro Substituents on Electronic and Steric Effects
The chloro and fluoro substituents exert significant electronic and steric effects that modulate the reactivity of the biphenyl (B1667301) system.
Electronic Effects:
Steric Effects:
Reaction Kinetics and Thermodynamic Analysis in Derivatization
Detailed kinetic and thermodynamic data for the derivatization of this compound are scarce in the literature. However, we can infer its reactivity from studies on analogous compounds.
A kinetic study on the bromination of regioisomers of chloroacetanilide showed that the reaction rates are influenced by the position of the chlorine atom. ijream.org The acetamido group (-NHCOCH₃) is an activating ortho, para-director, similar to the amino group. The study found that the rate of bromination was fastest for the meta-chloroacetanilide, followed by the para, and was slowest for the ortho isomer. ijream.org This suggests that steric hindrance from the ortho-chloro group significantly reduces the reaction rate. By analogy, the fluorine atom at the 2'-position in this compound would be expected to sterically hinder reactions on the aminophenyl ring.
Thermodynamic data for reactions of halogenated biphenyls are also limited. Studies on methoxy-substituted biphenyls have been used to analyze the thermodynamics of hydrogenation/dehydrogenation reactions for hydrogen storage applications. mdpi.com Such studies provide a framework for how substituent effects can be correlated with thermodynamic parameters like reaction enthalpies. For this compound, the stability of intermediates and products in derivatization reactions will be influenced by the electronic and steric factors discussed previously.
Photochemical and Radiochemical Transformations of Halogenated Biphenyls
Halogenated aromatic compounds are known to undergo photochemical and radiochemical transformations, which are important for understanding their environmental fate and for developing degradation technologies.
Photochemical Transformations:
The photolysis of chloroanilines in aqueous solutions has been studied as a model for the environmental degradation of these compounds. nih.govchemicalbook.com Irradiation of 4-chloroaniline with simulated sunlight leads to the formation of various photoproducts, including dimeric species. nih.gov The degradation pathway is complex and can involve the formation of radical species. Advanced oxidation processes using UV light in the presence of a photocatalyst like TiO₂ can enhance the degradation of chloroanilines. mdpi.comresearchgate.net The proposed mechanisms involve the attack of hydroxyl radicals on the aromatic ring, leading to hydroxylation, dimerization, and eventual mineralization. researchgate.net It is expected that this compound would undergo similar photochemical reactions, with the potential for cleavage of both C-Cl and C-F bonds, as well as transformations of the amino group.
Radiochemical Transformations:
Radiolysis involves the use of ionizing radiation to induce chemical reactions. wikipedia.org The radiolysis of chlorinated organic compounds has been investigated as a method for their decomposition. iaea.orgiaea.org In aqueous systems, ionizing radiation generates highly reactive species such as hydrated electrons (e⁻aq), hydroxyl radicals (•OH), and hydrogen atoms (•H). These species can react with chlorinated aromatic compounds, leading to their degradation. The presence of chlorine atoms can influence the radiolytic process; for instance, an increase in the concentration of polychlorinated biphenyls (PCBs) can decrease the yield of CO₂ during the radiolysis of transformer oil-water systems, which is attributed to the electron-scavenging properties of the chlorinated compounds. iaea.org The radiolysis of this compound would likely involve attack by these radiolytically generated radicals, leading to dehalogenation, hydroxylation, and fragmentation of the molecule.
Structure Activity Relationship Sar and Derivative Synthesis of 4 Chloro 2 Fluoro 2 Aminobiphenyl
Systematic Modification of the Biphenyl (B1667301) Core
The biphenyl core of 4'-Chloro-2'-fluoro-2-aminobiphenyl serves as a versatile scaffold for systematic chemical modifications. These modifications are typically aimed at exploring the chemical space around the core structure to identify derivatives with enhanced potency, selectivity, or other desirable properties for research applications.
The primary amino group at the 2-position of the biphenyl ring is a key site for derivatization. Its nucleophilic nature allows for a variety of chemical transformations to introduce new functional groups. Common derivatization strategies include acylation, alkylation, and sulfonylation.
Acylation, for instance, involves the reaction of the amino group with acyl chlorides or anhydrides to form amides. This transformation can alter the electronic properties and hydrogen bonding capabilities of the molecule. For example, reaction with chloroacetyl chloride can introduce a reactive handle for further functionalization. chemicalbook.com Reductive amination is another method to introduce alkyl groups, which can modulate the lipophilicity and steric profile of the derivative. nih.gov
| Derivative Name | Modifying Reagent | Potential Change in Properties |
|---|---|---|
| N-(4'-Chloro-2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide | Acetyl chloride | Increased steric bulk, altered electronic distribution |
| N-(4'-Chloro-2'-fluoro-[1,1'-biphenyl]-2-yl)benzamide | Benzoyl chloride | Introduction of an aromatic moiety, potential for π-π stacking interactions |
| 4'-Chloro-N-ethyl-2'-fluoro-[1,1'-biphenyl]-2-amine | Ethyl iodide | Increased lipophilicity, altered basicity of the nitrogen |
| N-(4'-Chloro-2'-fluoro-[1,1'-biphenyl]-2-yl)methanesulfonamide | Methanesulfonyl chloride | Introduction of a sulfonyl group, potential for strong hydrogen bonding |
| Modified Structure | Nature of Change | Predicted Impact on Physicochemical Properties | Potential Biological Consequence |
|---|---|---|---|
| 4'-Bromo-2'-fluoro-2-aminobiphenyl | Replacement of Chloro with Bromo | Increased polarizability and size at the 4'-position | Altered binding affinity due to changes in halogen bonding capability |
| 4'-Chloro-3'-fluoro-2-aminobiphenyl | Shift of Fluoro from 2' to 3' | Reduced steric hindrance, altered dipole moment | Change in conformational preference and receptor fit |
| 4',2'-Dichloro-2-aminobiphenyl | Replacement of Fluoro with Chloro | Increased lipophilicity and steric bulk at the 2'-position | Modified membrane permeability and target interaction |
| 4'-Trifluoromethyl-2'-fluoro-2-aminobiphenyl | Replacement of Chloro with Trifluoromethyl | Increased electron-withdrawing effect and lipophilicity | Significant alteration of electronic and metabolic properties |
Beyond modifying the existing amino and halogen groups, the introduction of other functionalities onto the biphenyl core can further expand the chemical diversity of this class of compounds. Functional groups such as hydroxyl, methoxy (B1213986), or nitro groups can be introduced through various synthetic methods, including electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the existing substitution pattern.
For example, the introduction of a hydroxyl group could provide a new hydrogen bond donor/acceptor site, potentially improving binding to a biological target. A methoxy group could enhance metabolic stability and alter solubility. The synthesis of such derivatives often requires multi-step procedures, starting from appropriately substituted precursors. nih.gov
Rational Design of Analogues for Targeted Research Applications
The rational design of analogues of this compound is guided by the intended research application. For instance, if the goal is to develop a probe for a specific biological target, computational methods such as molecular docking can be used to predict the binding of virtual analogues. rsc.org This approach allows for the pre-selection of candidates with a higher probability of success, thereby streamlining the synthetic efforts.
The design process often involves a molecular hybridization strategy, where structural motifs from other known active compounds are incorporated into the this compound scaffold. nih.gov For example, if a particular side chain is known to confer selectivity for a target, it can be appended to the biphenyl core. This strategy has been successfully employed in the design of inhibitors for various enzymes and receptors. nih.govresearchgate.net
Mechanistic Elucidation of Biological Interactions of Aminobiphenyl Derivatives
Understanding the molecular mechanisms by which aminobiphenyl derivatives exert their biological effects is crucial for their development as research tools. This involves identifying the specific binding sites on their biological targets and characterizing the nature of the molecular interactions.
The specific substitution pattern of this compound—a 2-amino group, a 2'-fluoro group, and a 4'-chloro group—plays a defining role in its molecular recognition by biological macromolecules. The amino group can act as a hydrogen bond donor, while the nitrogen atom can also act as a hydrogen bond acceptor.
The halogen substituents contribute to the binding affinity through halogen bonding, a non-covalent interaction between the electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on the receptor. rsc.orgnih.gov The strength of this interaction is dependent on the type of halogen, with iodine forming stronger halogen bonds than chlorine. nih.gov The ortho-fluoro substituent influences the conformation of the biphenyl system, which can be critical for achieving the optimal geometry for binding to a specific target. researchgate.net The interplay of these different non-covalent interactions ultimately determines the binding specificity and affinity of the molecule. nih.gov
Strategies for Modulating Bioreactivity through Structural Alterations
The bioreactivity of this compound can be systematically modulated by making precise structural changes to its core components: the biphenyl rings, the amine substituent, and the halogen atoms. These modifications can influence the compound's size, shape, electronic distribution, and lipophilicity, all of which are critical determinants of its interaction with biological targets.
Strategies to modulate the bioreactivity of this scaffold often focus on several key areas:
Modification of the Amino Group: The primary amine at the 2-position is a critical functional group that can be readily modified. Acylation, alkylation, or incorporation into heterocyclic systems can dramatically alter the compound's polarity, basicity, and ability to act as a hydrogen bond donor. These changes can profoundly impact how the molecule interacts with its biological target.
Alterations of the Biphenyl Core: The two phenyl rings provide a foundational structure that can be further functionalized. Introducing additional substituents on either ring can influence the molecule's steric profile and electronic properties. For instance, adding electron-donating or electron-withdrawing groups can fine-tune the electronic nature of the aromatic system, potentially enhancing or diminishing its interaction with a target protein.
Positional Isomerism of Halogens: The specific placement of the chlorine and fluorine atoms is crucial. Moving these halogens to different positions on the phenyl rings would create a library of isomers, each with a unique three-dimensional shape and electronic distribution. This can lead to significant variations in biological activity as the molecule's fit within a binding pocket is altered.
Bioisosteric Replacements: Another strategy involves the replacement of existing functional groups with other groups that have similar physical or chemical properties (bioisosteres). For example, the chlorine atom could be replaced with a trifluoromethyl group to explore the effects of a more lipophilic and electron-withdrawing substituent. Similarly, the fluoro group could be replaced with other small, electronegative atoms or groups.
The synthesis of such derivatives allows for a systematic exploration of the SAR, providing valuable data on which structural features are essential for a desired biological effect. The table below illustrates hypothetical modifications and their potential impact on bioreactivity, based on established principles of medicinal chemistry.
| Derivative | Structural Modification | Anticipated Change in Bioreactivity |
| Lead Compound | This compound | Baseline activity |
| Derivative A | N-acetylation of the 2-amino group | Decreased basicity, potentially altered binding mode |
| Derivative B | Replacement of 4'-chloro with 4'-bromo | Increased lipophilicity, potential for enhanced binding |
| Derivative C | Introduction of a 3'-methyl group | Increased steric bulk, may improve selectivity |
| Derivative D | Replacement of 2'-fluoro with 2'-methoxy | Altered hydrogen bonding capacity and electronics |
It is important to note that while these strategies provide a rational framework for modulating bioreactivity, the actual biological outcomes of such modifications can be complex and are often determined through empirical testing. Detailed research findings from the synthesis and biological evaluation of a focused library of this compound derivatives would be essential to build a comprehensive SAR model. Such studies would quantify the impact of each structural change, for instance, by measuring the half-maximal inhibitory concentration (IC₅₀) against a specific biological target.
The following table presents a hypothetical data set from such a research program, illustrating how systematic structural modifications could translate into measurable differences in biological activity.
| Compound ID | R1 (at 2-position) | R2 (at 4'-position) | R3 (at 2'-position) | IC₅₀ (nM) |
| 1 (Lead) | -NH₂ | -Cl | -F | 100 |
| 2 | -NHCOCH₃ | -Cl | -F | 500 |
| 3 | -NH₂ | -Br | -F | 80 |
| 4 | -NH₂ | -Cl | -H | 250 |
| 5 | -N(CH₃)₂ | -Cl | -F | >1000 |
This illustrative data suggests that acetylation of the amino group (Compound 2) or its dimethylation (Compound 5) reduces activity, highlighting the importance of the primary amine for potent inhibition. Replacing chlorine with bromine (Compound 3) slightly enhances activity, possibly due to more favorable hydrophobic interactions. The removal of the fluorine atom (Compound 4) significantly decreases potency, indicating a crucial role for this halogen in binding.
Biocatalysis and Environmental Fates of 4 Chloro 2 Fluoro 2 Aminobiphenyl Analogues
Enzyme-Mediated Biotransformations of Halogenated Aminobiphenyls
The biotransformation of halogenated aminobiphenyls is primarily orchestrated by enzyme systems within living organisms, which can lead to either detoxification or metabolic activation to more reactive species.
Cytochrome P450 Metabolism and N-Hydroxylation Pathways
The initial and often rate-limiting step in the metabolism of aromatic amines is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com These enzymes are crucial for the phase I metabolism of a vast array of xenobiotics. mdpi.com For aminobiphenyls, a key metabolic activation pathway is N-hydroxylation, which converts the amino group to a hydroxylamino group. nih.govresearchgate.net This reaction is a critical step, as the resulting N-hydroxy metabolite can be further conjugated to form reactive esters that can bind to cellular macromolecules, including DNA.
| Parent Compound | Key Metabolic Reaction | Primary Metabolites | Enzymes Involved |
| 4-Aminobiphenyl (B23562) | N-hydroxylation, Ring hydroxylation, N-acetylation | N-hydroxy-4-aminobiphenyl, Hydroxylated aminobiphenyls, 4-acetylaminobiphenyl | CYP1A2, CYP2E1, N-acetyltransferases |
| 4-Chlorobiphenyl (B17849) | Ring hydroxylation | 4'-chloro-4-biphenylol, 4'-chloro-3,4-biphenyldiol | Cytochrome P450 |
Table 1: Summary of Metabolic Pathways for Aminobiphenyl Analogues
Microbial Degradation Mechanisms for Chloroaminophenol Structures
In the environment, microbial communities play a crucial role in the breakdown of halogenated organic compounds. nih.govnih.gov The degradation of chloroaminophenols, which are potential metabolites of halogenated aminobiphenyls, has been a subject of study.
The bacterial degradation of chloroaminophenols often initiates with deamination or dehalogenation. nih.govnih.gov For instance, the degradation of 2-chloro-4-aminophenol by an Arthrobacter sp. begins with hydrolytic deamination to form chlorohydroquinone. nih.govnih.govresearchgate.net Similarly, Burkholderia sp. RKJ 800 degrades 4-chloro-2-aminophenol by deaminating it to 4-chlorocatechol. nih.govresearchgate.netmedchemexpress.com These intermediates are then typically subjected to ring cleavage by dioxygenase enzymes, leading to further breakdown and eventual entry into central metabolic pathways. nih.govnih.gov
Given the structure of 4'-Chloro-2'-fluoro-2-aminobiphenyl, it is conceivable that its microbial degradation would follow a similar pattern, likely involving initial deamination to form a halogenated biphenylol, which could then undergo further degradation. The presence of two different halogens might present a more complex degradation challenge for microorganisms.
| Compound | Initial Degradation Step | Key Intermediate | Degrading Microorganism (Example) |
| 2-Chloro-4-aminophenol | Hydrolytic Deamination | Chlorohydroquinone | Arthrobacter sp. nih.govresearchgate.net |
| 4-Chloro-2-aminophenol | Deamination | 4-Chlorocatechol | Burkholderia sp. nih.gov |
| Monochloroanilines | Oxidative Deamination | Chlorocatechol | Pseudomonas sp. nih.gov |
Table 2: Microbial Degradation of Chloroaminophenol Analogues
Assessment of Environmental Biodegradation Pathways in Complex Matrices
The environmental fate of a chemical is determined by its behavior in complex matrices such as soil and water. nih.gov Halogenated compounds can be persistent in the environment, with their biodegradability often hindered by the presence of halogen substituents. nih.gov
Microcosm studies using soil have demonstrated the potential for bacterial strains to degrade chloroaminophenols. For example, Burkholderia sp. RKJ 800 has been shown to effectively degrade 4-chloro-2-aminophenol in soil. nih.gov Similarly, an Arthrobacter species demonstrated the ability to degrade 2-chloro-4-aminophenol in soil microcosms. nih.gov These studies indicate that under favorable conditions, microbial populations can adapt to utilize these compounds as a source of carbon and energy.
The biodegradation of this compound in a real-world environmental setting would depend on a multitude of factors, including the presence of adapted microbial consortia, nutrient availability, pH, and temperature. The dual halogenation might increase its persistence compared to mono-halogenated analogues. Reductive dehalogenation, a process that can occur under anaerobic conditions, could be a potential initial step in its degradation in certain environments. nih.gov Ultimately, the complete mineralization of such a compound would likely require the synergistic action of a diverse microbial community.
Computational Chemistry and Theoretical Investigations of 4 Chloro 2 Fluoro 2 Aminobiphenyl
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactive nature of 4'-Chloro-2'-fluoro-2-aminobiphenyl. These methods provide a detailed picture of the electron distribution and the energies of different molecular orbitals.
Density Functional Theory (DFT) is a robust method for investigating the thermodynamics and kinetics of chemical reactions involving this compound. By mapping the potential energy surface, DFT can be used to identify transition states and calculate activation energies for various reaction pathways. For instance, in reactions such as N-alkylation or N-acylation of the amino group, DFT can help predict the most likely mechanism and the influence of the chloro and fluoro substituents on the reaction rate.
Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide critical information about the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability, with a larger gap suggesting higher stability and lower reactivity. nih.govanalis.com.my
Table 1: Calculated Electronic Properties of this compound using DFT
| Property | Value | Unit |
| HOMO Energy | -5.8 | eV |
| LUMO Energy | -0.9 | eV |
| HOMO-LUMO Gap | 4.9 | eV |
| Ionization Potential | 6.2 | eV |
| Electron Affinity | 0.5 | eV |
Note: The data in this table is representative and derived from typical DFT calculations on similar aromatic amines.
The biphenyl (B1667301) scaffold of this compound allows for rotational freedom around the C-C single bond connecting the two phenyl rings. This rotation gives rise to different conformers with varying energies. Conformational analysis, often performed using DFT, can identify the most stable conformer and the energy barriers between different rotational isomers. nih.gov
Molecular Modeling and Simulation for Ligand-Target Interactions
Molecular modeling and simulations are powerful tools to explore how this compound might interact with biological targets such as proteins or enzymes. Molecular docking, a key technique in this area, predicts the preferred orientation of the molecule when it binds to a target, as well as the binding affinity. nih.gov
These simulations take into account various types of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The amino group of this compound can act as a hydrogen bond donor, while the electronegative fluorine and chlorine atoms can participate in halogen bonding or other electrostatic interactions. The aromatic rings can engage in π-π stacking or hydrophobic interactions with the target's binding site.
Table 2: Predicted Interaction Profile of this compound with a Generic Kinase Active Site
| Interaction Type | Interacting Residue (Hypothetical) | Distance (Å) |
| Hydrogen Bond (Donor) | ASP184 | 2.9 |
| Halogen Bond (Cl) | GLY120 | 3.1 |
| π-π Stacking | PHE80 | 3.5 |
| Hydrophobic Interaction | LEU78, VAL88 | - |
Note: This data is hypothetical and for illustrative purposes to show the types of interactions that can be predicted.
Prediction of Spectroscopic Signatures and Molecular Properties
Computational methods can accurately predict various spectroscopic signatures of this compound, which can aid in its experimental characterization. For example, theoretical calculations can generate predicted Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.netdergipark.org.tr
By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR spectra. These predictions can help in the assignment of experimental spectra and in the structural elucidation of the molecule. Similarly, by calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. Comparing this with an experimental spectrum can confirm the presence of specific functional groups and provide information about the molecule's conformation.
Furthermore, other molecular properties such as the dipole moment, polarizability, and electrostatic potential can be calculated. The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution on the molecule's surface, highlighting regions that are electron-rich (electrophilic attack) or electron-poor (nucleophilic attack).
Advanced Analytical and Spectroscopic Characterization in Research
Mass Spectrometry for Molecular Identification and Metabolite Profiling
Mass spectrometry (MS) is a cornerstone technique for the molecular identification of 4'-Chloro-2'-fluoro-2-aminobiphenyl. The technique provides a highly accurate determination of the molecular weight and can offer insights into the compound's structure through fragmentation analysis. The nominal molecular weight of this compound is approximately 221.66 g/mol . nih.gov High-resolution mass spectrometry would yield a more precise mass, accounting for the isotopic distribution of chlorine. nih.gov
When subjected to mass spectrometry, the molecule is expected to exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). researchgate.net Fragmentation patterns in the mass spectrum would likely involve the cleavage of the biphenyl (B1667301) bond and loss of substituents, providing valuable structural information.
In the context of metabolite profiling, techniques such as liquid chromatography-mass spectrometry (LC-MS) are invaluable. nih.gov While specific metabolite studies on this compound are not extensively documented in publicly available literature, the metabolic fate of related aminobiphenyls has been investigated. nih.gov For instance, the metabolism of 4-aminobiphenyl (B23562) is known to produce reactive intermediates that can form DNA adducts. nih.gov Similar pathways could be hypothesized for this compound, and LC-MS would be the method of choice to identify and quantify potential hydroxylated, N-acetylated, or other modified metabolites in biological matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would display a complex set of signals in the aromatic region. The protons on the two phenyl rings would appear as multiplets due to spin-spin coupling with each other and with the fluorine atom. The amino group protons would likely appear as a broad singlet. The exact chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the amino group. For comparison, the protons on an unsubstituted biphenyl ring typically resonate between 7.3 and 7.6 ppm. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would show 12 distinct signals corresponding to the 12 carbon atoms of the biphenyl core. The carbons directly bonded to the fluorine and chlorine atoms would exhibit characteristic chemical shifts and coupling (in the case of fluorine). For instance, the carbon attached to fluorine would show a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons are influenced by the substituents on each ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted Chemical Shift (ppm) | Notes |
| Aromatic Protons | 6.5 - 8.0 | Complex multiplet patterns due to H-H and H-F coupling. |
| Amino Protons | 3.5 - 5.0 | Broad singlet, position can vary with solvent and concentration. |
| Aromatic Carbons | 110 - 150 | Shifts influenced by F, Cl, and NH₂ substituents. Carbon attached to fluorine will show a large C-F coupling constant. |
Note: These are predicted ranges based on the analysis of similar structures. Actual experimental values may vary.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the primary amine group, typically in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C-F and C-Cl stretching vibrations would appear in the fingerprint region, generally between 1000 and 1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl. Aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. For instance, in related chlorobiphenyls, strong Raman peaks are observed for C-C bending modes and ring breathing modes. researchgate.net The N-H stretching vibrations are also observable in the Raman spectrum.
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies and compare them with experimental data to aid in the assignment of the observed bands. nih.govresearchgate.net
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| N-H Stretch | 3300 - 3500 | IR, Raman |
| Aromatic C-H Stretch | > 3000 | IR, Raman |
| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |
| C-F Stretch | 1000 - 1400 | IR |
| C-Cl Stretch | 600 - 800 | IR |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or related impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, would likely be effective. Detection is typically achieved using a UV detector, as the aromatic rings of the compound will absorb UV light. The retention time of the compound would be specific to the analytical conditions used. HPLC can also be used for the purification of the compound on a preparative scale. nih.gov
Gas Chromatography (GC): Gas chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds. nih.govcapes.gov.br Given its molecular weight, this compound should be amenable to GC analysis, possibly after derivatization of the amine group to improve its thermal stability and chromatographic behavior. A capillary column with a non-polar or medium-polarity stationary phase would be suitable for its separation. nih.gov When coupled with a mass spectrometer (GC-MS), this technique allows for both the separation and identification of the compound and any impurities present. nih.gov
The choice of the specific chromatographic method and conditions would depend on the sample matrix and the analytical goal, whether it is for quantitative analysis, purity determination, or preparative separation.
Future Research Directions and Prospects for 4 Chloro 2 Fluoro 2 Aminobiphenyl
Development of Asymmetric Synthesis Routes
The creation of chiral molecules with a high degree of enantiomeric purity is a cornerstone of modern synthetic chemistry, particularly for applications in life sciences and materials science. For 4'-Chloro-2'-fluoro-2-aminobiphenyl, the development of asymmetric synthesis routes is a critical next step to unlock its full potential. Future research in this area will likely concentrate on atroposelective synthesis, a strategy to control the stereochemistry of the axially chiral biaryl bond.
Key research objectives will include:
Catalytic Asymmetric Cross-Coupling: Exploring novel chiral ligands for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings, to induce high enantioselectivity in the formation of the C-C biaryl bond.
Organocatalytic Approaches: Investigating the use of chiral organocatalysts to mediate the atroposelective synthesis, offering a metal-free and potentially more sustainable alternative.
Enzymatic Resolutions: Developing enzymatic methods for the kinetic resolution of a racemic mixture of this compound, providing access to both enantiomers.
Successful development in this domain will pave the way for investigating the stereospecific interactions of this compound in biological systems and for its application in chiral materials.
Exploration of New Catalytic Systems for Functionalization
The functionalization of the this compound core is essential for tuning its properties and for its integration into larger molecular architectures. Research into new catalytic systems will be pivotal for achieving selective and efficient transformations.
Future efforts are expected to focus on:
Late-Stage Functionalization: Designing catalytic methods for the selective modification of the aromatic rings at a late stage in the synthesis. This includes C-H activation strategies to introduce new functional groups without the need for pre-functionalized starting materials.
Novel Palladium Precatalysts: Building upon existing knowledge of palladium catalysis for biaryl synthesis, new generations of precatalysts can offer improved activity, stability, and substrate scope. For instance, N-substituted 2-aminobiphenylpalladium methanesulfonate (B1217627) precatalysts have shown high efficiency in cross-coupling reactions. nih.govacs.orgnih.gov
Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis to enable novel and mild functionalization reactions, such as trifluoromethylation, amination, or arylation, on the biphenyl (B1667301) scaffold.
These advancements will provide a versatile toolbox for chemists to synthesize a diverse library of derivatives of this compound for various applications.
Investigation into Advanced Material Applications
The unique electronic and photophysical properties that can arise from the specific substitution pattern of this compound make it an intriguing candidate for advanced materials. Future research should explore its potential in:
Organic Light-Emitting Diodes (OLEDs): As a building block for novel host or emissive materials in OLED devices. The fluorine and chlorine substituents can influence the HOMO/LUMO energy levels and the charge transport properties of the resulting materials.
Liquid Crystals: Investigating the potential of its derivatives to form liquid crystalline phases. The rigid biphenyl core combined with appropriate side chains could lead to materials with interesting mesomorphic and electro-optical properties.
Sensors: Developing chemosensors based on this scaffold. The amino group can act as a binding site for analytes, and the photophysical properties of the biphenyl unit could be modulated upon binding, leading to a detectable signal.
Systematic studies correlating the molecular structure of its derivatives with their material properties will be crucial for guiding the design of new functional materials.
Sustainable Synthesis and Degradation Research
In an era of increasing environmental awareness, the development of sustainable chemical processes is paramount. For this compound, this entails a dual focus on green synthesis and understanding its environmental fate.
Key research areas include:
Greener Synthetic Routes: Developing synthetic methods that minimize waste, use less hazardous reagents and solvents, and are energy-efficient. This includes exploring one-pot reactions and catalytic processes in aqueous media. For instance, a novel synthesis method for 4'-chloro-2-aminobiphenyl has been disclosed using o-bromoaniline and p-chlorobenzoic acid with a simple palladium salt as a catalyst in water or a mixed aqueous-organic solvent system, which can be performed in the air without the need for an inert atmosphere. nih.gov Another patented method involves a Gomberg-Buckman reaction to synthesize 4'-chloro-2-aminobiphenyl with a total yield reaching 80% or higher through mother liquor reuse. google.com
Biodegradation Studies: Investigating the microbial degradation pathways of this compound. Identifying microorganisms and enzymes capable of breaking down this compound is crucial for assessing its environmental persistence and for developing potential bioremediation strategies.
Photodegradation Analysis: Studying the degradation of the compound under simulated environmental conditions, such as exposure to UV light, to understand its stability and potential to form harmful byproducts in the environment.
A holistic approach that considers the entire life cycle of the compound, from its synthesis to its ultimate fate, will be essential for its responsible development and application.
Q & A
Q. What are the recommended synthetic routes for 4'-Chloro-2'-fluoro-2-aminobiphenyl, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cross-coupling strategies. For example:
- Buchwald-Hartwig amination : Couple 4'-chloro-2'-fluorobromobenzene with 2-aminophenylboronic acid using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand such as Xantphos. Optimize temperature (80–120°C) and base (e.g., Cs₂CO₃) to enhance yield .
- Ullmann coupling : Use a copper(I) catalyst with a diamine ligand in DMF at 100–140°C. Monitor reaction progress via TLC or HPLC .
Key parameters : Catalyst loading (1–5 mol%), solvent polarity, and reaction time (12–48 hours). Pre-purify intermediates via column chromatography to avoid side products .
Q. What analytical techniques are most effective for characterizing purity and structural confirmation?
Methodological Answer:
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro and fluoro groups induce distinct splitting in aromatic regions). Compare chemical shifts with DFT-predicted values for validation .
- HPLC-MS : Employ a C18 column with a gradient elution (acetonitrile/water + 0.1% formic acid) to assess purity (>98%). MS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 235.6) .
- Elemental analysis : Verify C, H, N, Cl, and F percentages within ±0.3% of theoretical values .
Q. How should researchers handle stability challenges during storage?
Methodological Answer:
- Storage conditions : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Avoid moisture by using molecular sieves .
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Degradation products (e.g., dehalogenated analogs) indicate susceptibility to hydrolysis or oxidation .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic or reactivity data?
Methodological Answer:
- DFT calculations : Use Gaussian or ORCA to model electronic structures. Compare calculated NMR chemical shifts (e.g., GIAO method) with experimental data to assign ambiguous peaks .
- Reactivity prediction : Analyze frontier molecular orbitals (HOMO/LUMO) to explain regioselectivity in electrophilic substitutions. For example, fluoro groups may deactivate specific positions, directing reactions to chloro-substituted rings .
Q. What strategies mitigate competing side reactions during functionalization (e.g., nitration or sulfonation)?
Methodological Answer:
- Directed ortho-metalation : Use a temporary directing group (e.g., –B(OH)₂) to control substitution sites. Remove the group post-functionalization via hydrolysis .
- Protection/deprotection : Protect the amine group with Boc (tert-butyloxycarbonyl) before halogenation. Deprotect with TFA (trifluoroacetic acid) afterward .
Case study : Nitration at the 4-position of the fluoro-substituted ring requires careful control of HNO₃ concentration (avoid excess to prevent over-nitration) .
Q. How can researchers validate the compound’s role in supramolecular or coordination chemistry applications?
Methodological Answer:
- Coordination studies : Titrate the compound with metal salts (e.g., Cu²⁺, Pd²⁺) and monitor UV-Vis absorption shifts (e.g., ligand-to-metal charge transfer bands) .
- X-ray crystallography : Co-crystallize with a metal center (e.g., Ru(II) terpyridine complexes) to confirm binding geometry. Refinement software (e.g., SHELX) resolves bond lengths/angles .
Q. What are the best practices for reconciling discrepancies in reported physicochemical properties (e.g., melting points)?
Methodological Answer:
- Reproducibility protocols : Standardize measurement conditions (e.g., DSC for melting points at 5°C/min heating rate under N₂). Compare data across multiple batches .
- Inter-lab validation : Collaborate with independent labs to verify key properties. Publish detailed experimental sections (solvent, equipment calibration) to ensure transparency .
Q. How to design toxicity studies for halogenated biphenyl derivatives in biological systems?
Methodological Answer:
- In vitro assays : Use HepG2 cells to assess cytotoxicity (MTT assay) and ROS generation (DCFDA probe). Compare with structurally similar compounds (e.g., 4-chloro-2-aminophenol) .
- Metabolic profiling : Incubate with liver microsomes and analyze metabolites via LC-MS/MS. Identify potential toxic metabolites (e.g., quinone imines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
